Calcid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calcid is a compound primarily known for its high calcium carbonate content. It is often found in arid and semi-arid regions where it accumulates due to limited precipitation. This compound is significant in various fields, including agriculture, environmental science, and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcid can be synthesized through several methods, including the precipitation of calcium carbonate from calcium chloride and sodium carbonate solutions. The reaction is typically carried out under controlled temperature and pH conditions to ensure the formation of the desired calcium carbonate polymorph .

Industrial Production Methods: Industrially, this compound is produced by mining natural calcium carbonate sources such as limestone, chalk, and marble. The raw materials are crushed, ground, and purified to obtain high-purity calcium carbonate. This process involves several steps, including washing, flotation, and magnetic separation to remove impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Calcid undergoes various chemical reactions, including:

Decomposition: When heated, this compound decomposes to form calcium oxide and carbon dioxide.

Acid-Base Reactions: this compound reacts with acids to produce calcium salts and carbon dioxide.

Precipitation Reactions: In aqueous solutions, this compound can precipitate out as calcium carbonate when mixed with carbonate ions.

Common Reagents and Conditions:

Decomposition: Requires high temperatures (around 900°C).

Acid-Base Reactions: Common acids used include hydrochloric acid and sulfuric acid.

Precipitation Reactions: Typically involves mixing calcium chloride with sodium carbonate in water.

Major Products Formed:

Decomposition: Calcium oxide and carbon dioxide.

Acid-Base Reactions: Calcium chloride or calcium sulfate and carbon dioxide.

Precipitation Reactions: Calcium carbonate.

Applications De Recherche Scientifique

Calcid has numerous applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard for calibration in thermal gravimetric analysis.

Biology: Studied for its role in biomineralization processes and as a model compound for understanding calcium metabolism in organisms.

Medicine: Investigated for its potential use in drug delivery systems and as a calcium supplement.

Industry: Utilized in the production of paper, plastics, paints, and as a filler material in various products

Mécanisme D'action

Calcid exerts its effects primarily through its ability to neutralize acids and provide calcium ions. In biological systems, calcium ions play crucial roles in various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound’s mechanism involves the release of calcium ions, which then interact with specific molecular targets and pathways to exert their effects .

Comparaison Avec Des Composés Similaires

Calcid is often compared with other calcium-containing compounds such as:

Calcium Oxide: Unlike this compound, calcium oxide is highly reactive and used in applications requiring quicklime.

Calcium Hydroxide:

Calcium Sulfate: Commonly used in the construction industry as plaster of Paris

Uniqueness of this compound: this compound’s high purity and specific polymorphs make it unique for applications requiring precise calcium carbonate properties. Its ability to form stable precipitates and its role in biomineralization processes further distinguish it from other calcium compounds .

Activité Biologique

Calcid, a compound primarily associated with calcium and vitamin D metabolism, plays a significant role in various biological activities, particularly in bone health and calcium homeostasis. This article explores the biological activity of this compound, including its mechanisms, effects on human health, and relevant case studies.

Overview of this compound

This compound is often linked to calcium carbonate and vitamin D3 (cholecalciferol) supplementation. It is used to treat or prevent conditions arising from calcium deficiency, such as osteoporosis and rickets. The biological activity of this compound is primarily attributed to its role in enhancing calcium absorption and regulating bone metabolism.

- Calcium Absorption : this compound enhances intestinal absorption of calcium through the activation of vitamin D receptors (VDR) in the gut, specifically promoting the expression of the TRPV6 calcium channel .

-

Bone Metabolism :

- Osteoblast and Osteoclast Activity : this compound influences the differentiation and activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). It stimulates the expression of genes like osteocalcin and RANKL, which are crucial for bone remodeling .

- Calcium Homeostasis : It maintains serum calcium levels by promoting renal reabsorption of calcium and modulating parathyroid hormone (PTH) secretion .

Biological Activities

- Bone Health : Regular intake of this compound has been shown to reduce the risk of fractures in postmenopausal women by enhancing bone density .

- Cardiovascular Effects : Some studies suggest that calcium and vitamin D supplementation may lower blood pressure, although results are mixed .

- Immune Function : Vitamin D, as part of this compound, modulates immune responses, potentially influencing conditions such as autoimmune diseases .

Data Table: Effects of this compound on Bone Health

Case Studies

-

Case Study on Hypercalcemia :

A patient presented with hypercalcemia attributed to excessive vitamin D intake. Clinical findings included elevated serum calcium levels leading to acute kidney injury. Treatment involved hydration and bisphosphonate therapy to manage hypercalcemia effectively . -

Calcium Supplementation in Elderly :

A cohort study examined the effects of this compound supplementation in elderly individuals at risk for fractures. Results indicated a significant decrease in fracture rates among those receiving regular supplementation compared to controls .

Research Findings

Recent research highlights the dual role of this compound in both anabolic (bone-building) and catabolic (bone-resorbing) processes. The balance between these activities is crucial for maintaining healthy bone density and preventing osteoporosis. Furthermore, ongoing studies are investigating the broader implications of this compound on cardiovascular health and immune modulation.

Propriétés

Numéro CAS |

592-01-8 |

|---|---|

Formule moléculaire |

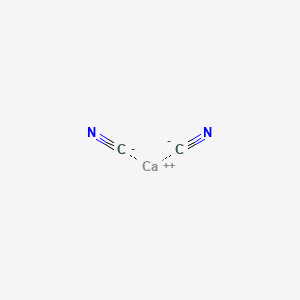

Ca(CN)2 C2CaN2 Ca(CN)2 C2CaN2 |

Poids moléculaire |

92.11 g/mol |

Nom IUPAC |

calcium;dicyanide |

InChI |

InChI=1S/2CN.Ca/c2*1-2;/q2*-1;+2 |

Clé InChI |

ZQULWKDLLXZZSP-UHFFFAOYSA-N |

Impuretés |

GRADES or PURITY: 42% with 58% inert ingredients. May contain up to 3% calcium carbide. |

SMILES |

[C-]#N.[C-]#N.[Ca+2] |

SMILES canonique |

[C-]#N.[C-]#N.[Ca+2] |

Color/Form |

Colorless crystals or white powder Rhombohedric crystals or powde |

Densité |

1.853 at 68 °F (USCG, 1999) - Denser than water; will sink 1.853 at 20 °C (solid) Density (at 20 °C): 1.9 g/cm³ |

melting_point |

Decomposes > 662 °F (NTP, 1992) Decomposes at >350 °C |

Key on ui other cas no. |

592-01-8 |

Description physique |

Calcium cyanide appears as white crystals or powder or gray-black powder (technical grade). Toxic by skin absorption through open wounds, by ingestion, and by inhalation. Colorless or white solid; Technical grade is gray-black in color; [Hawley] White powder; Decomposes in water or moisture releasing hydrogen cyanide; [Sullivan, p. 707] COLOURLESS CRYSTALS OR WHITE POWDER WITH CHARACTERISTIC ODOUR. |

Pictogrammes |

Acute Toxic; Environmental Hazard |

Solubilité |

Soluble in water with gradual liberation of HCN Soluble in ethanol Soluble in very weak acid with evolution of hydrogen cyanide Solubility in water: freely soluble |

Pression de vapeur |

0.03 [mmHg] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.